

The Initial Safety and Toxicity Profile of ARV-766: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

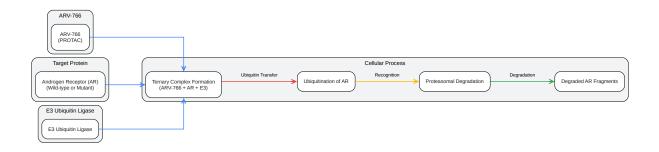
Introduction

ARV-766 is a novel, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2] This mechanism offers a promising therapeutic strategy for metastatic castration-resistant prostate cancer (mCRPC), particularly in cases of resistance to existing AR-targeted therapies driven by AR mutations or amplification.[3][4] This technical guide provides a detailed overview of the initial safety, tolerability, and toxicity profile of ARV-766, drawing from preclinical studies and the first-in-human Phase 1/2 clinical trial (NCT05067140).

Mechanism of Action

ARV-766 is a heterobifunctional molecule that simultaneously binds to the androgen receptor and an E3 ubiquitin ligase.[5][6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the AR and its subsequent degradation by the proteasome.[1][5] This event-driven, catalytic process allows a single molecule of ARV-766 to trigger the degradation of multiple AR proteins, effectively reducing AR levels in cancer cells and inhibiting downstream signaling pathways that drive tumor growth.[1] ARV-766 has demonstrated the ability to degrade both wild-type AR and clinically relevant AR ligand-binding domain (LBD) mutants, including L702H, H875Y, and T878A.[7]





Click to download full resolution via product page

Figure 1: Mechanism of Action of ARV-766.

Preclinical Safety and Toxicology

While detailed protocols from the preclinical toxicology studies are not publicly available, reports from scientific presentations indicate that ARV-766 has undergone a comprehensive preclinical evaluation.

In Vitro Studies

AR Degradation: In vitro studies have confirmed that ARV-766 potently degrades AR in various prostate cancer cell lines, including VCaP.[3][4] A half-maximal degradation concentration (DC50) of less than 1 nM has been reported in wild-type VCaP cells.[3][4] Importantly, ARV-766 maintains its degradation activity against clinically relevant AR LBD mutants, such as L702H, which is associated with resistance to some AR antagonists.[3][4]

In Vivo Studies



Xenograft Models: The efficacy and safety of ARV-766 have been evaluated in murine xenograft models using human prostate cancer cell lines, specifically LNCaP and VCaP.[3][4] In these models, orally administered ARV-766 demonstrated robust and dose-dependent degradation of AR, with a maximum degradation (Dmax) of over 90% at efficacious doses.[3] [4] This led to significant inhibition of tumor growth, including in an enzalutamide-insensitive, non-castrated VCaP model.[3][4]

Clinical Safety and Tolerability: Phase 1/2 Trial (NCT05067140)

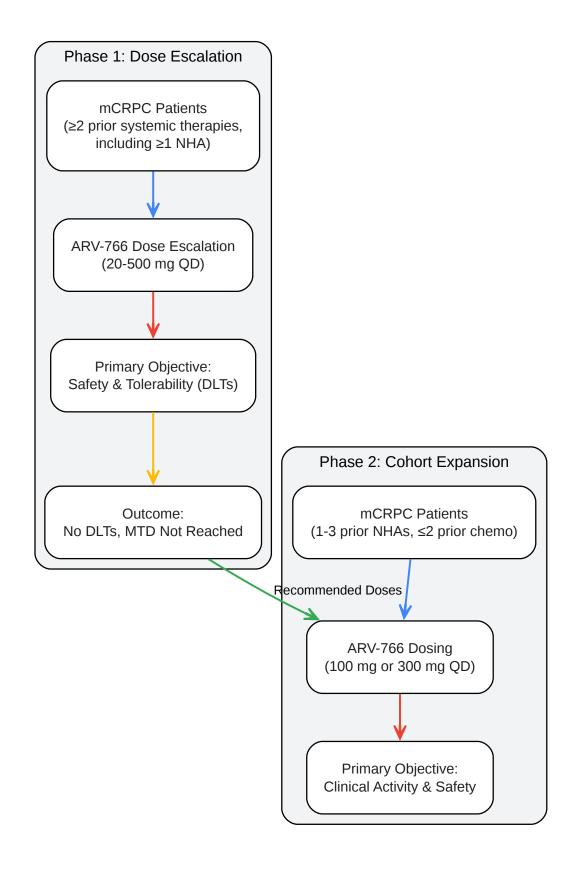
The initial safety and toxicity profile of ARV-766 in humans has been established in a Phase 1/2 clinical trial involving men with mCRPC who had progressed on prior novel hormonal agent therapy.[8]

Study Design

The study consists of a Phase 1 dose-escalation part and a Phase 2 cohort expansion part. [5]

- Phase 1 (Dose Escalation): This part of the study evaluated the safety and tolerability of
 escalating doses of ARV-766 (ranging from 20 to 500 mg once daily) in patients who had
 progressed on at least two prior systemic therapies, including at least one novel hormonal
 agent.[9] The primary objectives were to determine the incidence of dose-limiting toxicities
 (DLTs) and to identify the recommended Phase 2 dose.[9]
- Phase 2 (Cohort Expansion): This ongoing part evaluates the clinical activity and safety of two selected doses of ARV-766 (100 mg and 300 mg once daily) in patients who have received one to three prior novel hormonal agents and up to two prior chemotherapy regimens.[5]





Click to download full resolution via product page

Figure 2: Clinical Trial Workflow for ARV-766 (NCT05067140).



Safety and Tolerability Findings

As of the data presented, ARV-766 has been generally well-tolerated by patients with mCRPC. [9][10]

- Dose-Limiting Toxicities: In the Phase 1 dose-escalation portion of the study, no dose-limiting toxicities were observed, and a maximum tolerated dose (MTD) was not reached.[10][11]
- Treatment-Emergent Adverse Events (TEAEs): The majority of treatment-related adverse events (TRAEs) have been Grade 1 or 2.[11]

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients (Any Grade)

Adverse Event	Any Grade (%)	Grade 3 (%)	Grade ≥4 (%)
Fatigue	36	3	0
Nausea	19-20	1	0
Diarrhea	15	1	0
Alopecia	14	N/A	0
Increased Blood Creatinine	13-15	0	0
Decreased Appetite	11	0	0

Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][10] Percentages for some events show a small range based on different reports and data cutoff dates.

 Dose Modifications and Discontinuations: Treatment-emergent adverse events have led to dose reductions in a small percentage of patients. Similarly, treatment discontinuation due to TEAEs has also been infrequent.

Table 2: Dose Modifications and Discontinuations due to TEAEs



Event	Percentage of Patients	
Dose Reduction	7%	
Treatment Discontinuation	8-10%	

Data compiled from multiple sources reporting on the Phase 1/2 trial.[9][12]

Pharmacokinetics

Preliminary pharmacokinetic data from the Phase 1 portion of the study indicated dose-dependent increases in ARV-766 exposure up to a dose of 320 mg once daily.[9][10] The exposure of ARV-766 showed an accumulation of approximately 5- to 8-fold at steady state.[9] [10] The mean area under the curve (AUC) at the 100 mg and 300 mg doses exceeded the minimal efficacious thresholds determined from preclinical studies, supporting their selection as the recommended doses for the Phase 2 expansion.[9][10][12]

Conclusion

The initial safety and toxicity profile of ARV-766 from both preclinical and early clinical studies is encouraging. The compound is well-tolerated in heavily pre-treated patients with mCRPC, with a manageable side-effect profile consisting primarily of low-grade adverse events. The absence of dose-limiting toxicities in the dose-escalation phase and the low rates of dose reduction and discontinuation due to adverse events suggest a favorable therapeutic window. These findings, coupled with the promising signals of clinical activity, support the continued development of ARV-766 as a potential new treatment paradigm for patients with advanced prostate cancer.[8] Further investigation in ongoing and future clinical trials will be crucial to fully characterize the long-term safety and efficacy of this novel androgen receptor degrader.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. urotoday.com [urotoday.com]
- 6. arvinasmedical.com [arvinasmedical.com]
- 7. ASCO Meetings [meetings.asco.org]
- 8. urotoday.com [urotoday.com]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. Arvinas Announces Interim Data from the ARV-766 Phase 1/2 Dose Escalation and Expansion Trial Showing Promising Signals of Efficacy in Late-line mCRPC, Including in Patients with AR L702H Mutations | Arvinas [ir.arvinas.com]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [The Initial Safety and Toxicity Profile of ARV-766: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2720347#initial-safety-and-toxicity-profile-of-arv-766]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com